The compound (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid is a pyrimidine derivative characterized by its unique structural features, including a methyl group and two keto groups at positions 2 and 6 of the pyrimidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
This compound can be synthesized through various chemical reactions involving uracil derivatives and acetic acid moieties. The synthesis often employs methods that include the use of ethyl bromoacetate and bases such as sodium hydroxide or potassium carbonate, leading to the formation of the desired pyrimidine structure.
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing nitrogen atoms, and this compound is classified as a dioxo derivative due to the presence of two carbonyl groups.
The synthesis of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid typically involves several steps:
Technical details regarding specific yields and reaction conditions vary depending on the exact synthetic route employed. For instance, one study reported yields between 80% to 94% for similar compounds using hydrolysis techniques after ester formation .
The molecular structure of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid features:
This structural arrangement contributes to its chemical reactivity and biological properties.
The molecular formula for this compound is . Its molecular weight is approximately 196.16 g/mol. The arrangement of atoms can be visualized through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid participates in several chemical reactions:
Technical details about these reactions often include specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular processes.
Data supporting these mechanisms often come from biological assays that evaluate activity against specific pathogens or cellular targets.
The physical properties include:
Chemical properties encompass:
Relevant data regarding melting point, boiling point, and spectral characteristics are crucial for identifying and characterizing this compound during synthesis and application stages .
The primary applications of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid include:
The synthesis of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid relies on strategic functionalization of the uracil core through multi-step pathways that enable precise structural diversification. The foundational pyrimidine ring is typically constructed via condensation reactions between urea derivatives and acetoacetic esters or malonate precursors, establishing the 4-methyl-2,6-dioxohexahydropyrimidine scaffold [5]. Subsequent N1-alkylation represents the most critical step for introducing the acetic acid moiety, where alkyl halides like bromoacetic acid or chloroacetic acid are employed under basic conditions to facilitate nucleophilic substitution. This reaction must be carefully optimized to prevent O-alkylation side products, with potassium carbonate in dimethylformamide (DMF) at 40°C proving effective for selective N1-functionalization [8].
Advanced pathways utilize pre-functionalized intermediates to streamline synthesis. As demonstrated by Mal et al., thymine (3-methyluracil) undergoes direct carboxylation using chloroacetic acid under alkaline conditions (KOH/H₂O, 40°C), yielding the target compound in 89% yield after acidification and crystallization [8]. Alternative routes employ pyrimidine-embedded azacycles as key precursors for diversity-oriented synthesis. Park's group developed N-quaternized pyrimidine-containing polyheterocycles that undergo selective bond cleavages or migrations under controlled conditions (NaOEt/NaBH₄ in ethanol), enabling access to structurally complex uracil derivatives including those with acetic acid side chains [7].
Table 1: Synthetic Approaches to Uracil-Acetic Acid Derivatives
Starting Material | Key Reagent/Condition | Reaction Type | Target Position | Yield (%) |
---|---|---|---|---|
3-Methyluracil | KOH, Chloroacetic acid, 40°C | N-Alkylation | N1 | 89 |
6-Aminouracil | DMF-DMA, 40-50°C | Condensation | C6 | 94 |
N-Quaternized Pyrimidine | NaOEt/NaBH₄, EtOH | N-N Bond Cleavage | Ring Expansion | 84 |
This acetic acid-functionalized uracil derivative serves as a crucial synthetic precursor for nonpeptide gonadotropin-releasing hormone (GnRH) receptor antagonists, exemplified by elagolix—a clinically approved therapeutic for endometriosis [1] [3]. The molecule's carboxylic acid group enables two strategic applications: 1) direct carboxylate salt formation to enhance bioavailability (e.g., sodium salt formation as in elagolix), and 2) amide coupling with amine-containing pharmacophores to extend molecular complexity [3]. The structural adaptability of the uracil core allows extensive modifications at C5 and C6 positions while preserving the N1-acetic acid functionality essential for receptor binding interactions [5].
Patent US8765948B2 details the compound's application in synthesizing advanced GnRH antagonist intermediates through palladium-catalyzed cross-coupling reactions. The acetic acid side chain facilitates chelation with metal catalysts, enhancing reaction efficiency in key carbon-carbon bond formations that construct the multi-aryl systems characteristic of potent antagonists [3]. Furthermore, the hydrogen-bonding capacity of the uracil-dione system contributes significantly to target engagement, with crystallographic studies confirming interactions with key residues in the GnRH receptor binding pocket [1] [8].
Solvent polarity and catalyst selection critically govern functionalization efficiency at the uracil core. Polar aprotic solvents—particularly DMF and dimethylacetamide (DMA)—demonstrate superior performance for N1-alkylation, enhancing nucleophilicity of the uracil nitrogen while solubilizing both organic intermediates and inorganic bases [5] [8]. For C6 modifications, DMF-dimethylacetal (DMF-DMA) serves dual roles as solvent and reagent, enabling the conversion of 6-aminouracils to formamidine precursors for further cyclization, as reported by Mal et al. with 94% yield [8].
Catalytic systems must accommodate the uracil scaffold's sensitivity to strong acids/bases. Palladium complexes with sterically hindered phosphines (e.g., tri-tert-butylphosphine) effectively mediate Suzuki-Miyaura couplings at C5 or C6 positions without degradation of the dione functionality [3] [7]. For reduction steps, hydride sources require careful modulation—sodium borohydride in ethanol enables selective N-N bond cleavage in quaternized intermediates without reducing the uracil carbonyls [7]. When employing aqueous conditions, maintaining pH >10 prevents protonation of the uracil nitrogen, preserving nucleophilicity during carboxylate alkylations [8].
Table 2: Optimization Parameters for Key Functionalization Reactions
Reaction Type | Optimal Solvent | Catalyst/Additive | Temperature (°C) | Critical Parameters |
---|---|---|---|---|
N1-Alkylation | DMF/DMA | K₂CO₃ | 40-60 | Anhydrous conditions, stoichiometric base |
C5/C6 Cross-Coupling | Toluene/THF | Pd(PtBu₃)₂ | 80-100 | Oxygen-free atmosphere |
N-N Bond Cleavage | Ethanol | NaBH₄/NaOEt | 25 | Controlled addition rate |
Carboxylation | Water | KOH | 40 | pH >10, chloroacetic acid stoichiometry |
Effective isolation of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid requires multi-stage purification approaches due to persistent contaminants including unreacted starting materials, hydrolyzed byproducts, and inorganic salts. Initial isolation typically employs acidification (pH 3-4 using HCl) to precipitate the target compound, followed by sequential recrystallization from methanol/water mixtures (1:3 v/v), achieving >95% purity as confirmed by HPLC [5] [8]. For analytical-grade material, silica gel chromatography using ethyl acetate/methanol/acetic acid (85:10:5) eluents provides exceptional resolution of structurally similar uracil analogs [1].
Crystallographic studies reveal that hydrogen-bonding patterns profoundly influence purification outcomes. Mal et al. demonstrated that water molecules incorporated in the crystal lattice form extended R₂²(8) and C₁¹(6) synthons, enhancing crystalline stability and purity during aqueous workups [8]. Lattice energy minimization calculations predict optimal crystal packing in hydrated forms, guiding solvent selection for recrystallization. Industrial-scale processes leverage countercurrent chromatography with n-butanol/acetic acid/water (4:1:5) systems, exploiting the compound's acidic character to achieve >98% recovery from complex reaction mixtures [3] [5].
Table 3: Purification Techniques for Carboxylated Uracil Derivatives
Technique | Conditions | Purity (%) | Recovery (%) | Key Advantages |
---|---|---|---|---|
Acid Precipitation | HCl, pH 3.0, 0-4°C | 85-90 | 92 | Scalability, low cost |
Methanol-Water Crystallization | 1:3 v/v, slow cooling | >95 | 75 | Removes polar impurities |
Silica Chromatography | EtOAc:MeOH:HOAc (85:10:5) | >99 | 65 | Separates structural analogs |
Countercurrent Chromatography | n-BuOH:HOAc:H₂O (4:1:5) | 98 | 90 | Continuous processing, high recovery |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2